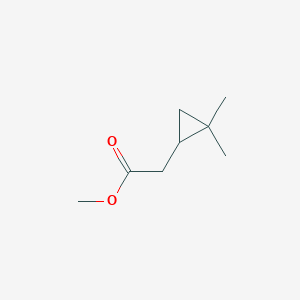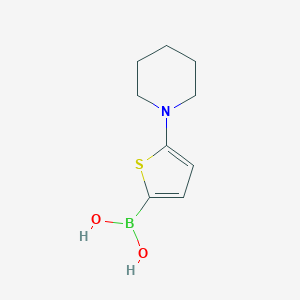![molecular formula C12H17NO B13333258 2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol](/img/structure/B13333258.png)
2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol is a chemical compound with the molecular formula C12H17NO This compound features a cyclopropylmethyl group attached to an amino group, which is further connected to a phenylethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol typically involves the reaction of cyclopropylmethylamine with a suitable phenylethanol derivative. One common method is the nucleophilic substitution reaction where cyclopropylmethylamine reacts with a halogenated phenylethanol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols with different substituents.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenated reagents and bases like sodium hydroxide (NaOH) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyclopropylmethyl)amino]-2-phenylethan-1-ol
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
- 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid hydrate
- 2-acetamido-3-cyclopropylpropanoic acid
- (2S)-2-[cyclopropyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Uniqueness
This compound is unique due to its specific structural features, including the cyclopropylmethyl group and phenylethanol backbone. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)-2-phenylethanol |
InChI |
InChI=1S/C12H17NO/c14-9-12(13-8-10-6-7-10)11-4-2-1-3-5-11/h1-5,10,12-14H,6-9H2 |
InChI Key |
GURUIBCACUFION-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


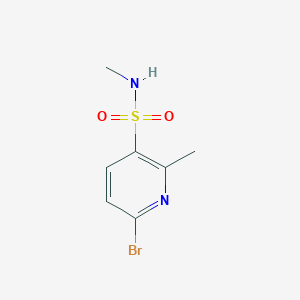
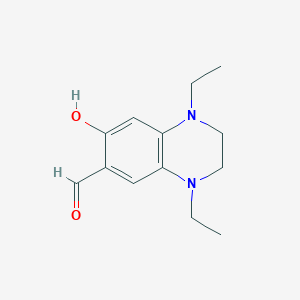

![3-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13333197.png)
![4-Chloro-5-(2,2-difluorocyclopropyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13333205.png)
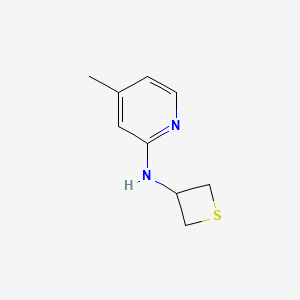
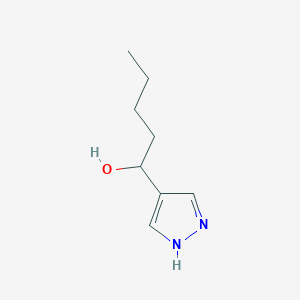
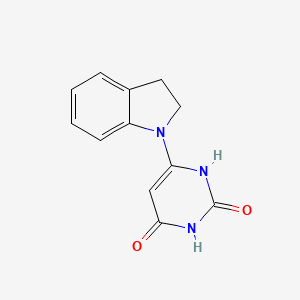
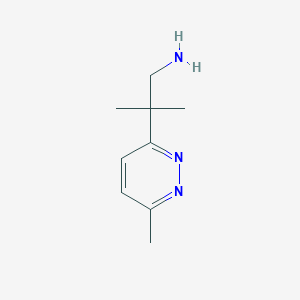
![tert-Butyl 5-ethynyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13333243.png)
![(R)-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)ethyl)propionamide](/img/structure/B13333244.png)
